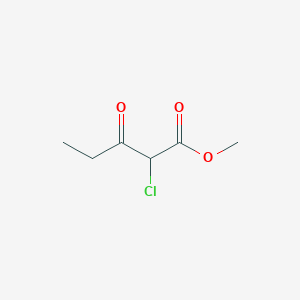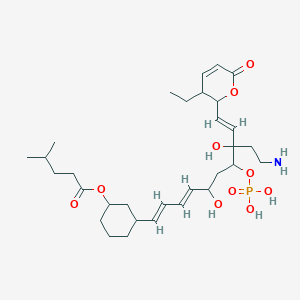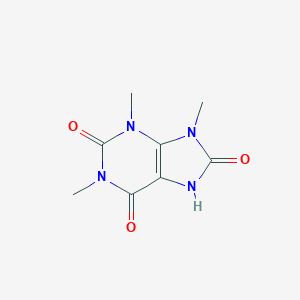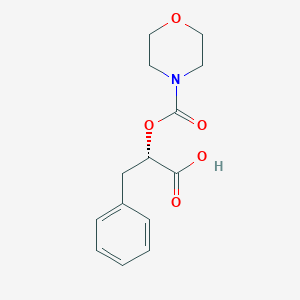
Methyl 2-chloro-3-oxopentanoate
Descripción general
Descripción
“Methyl 2-chloro-3-oxopentanoate” is a chemical compound with the CAS Number: 114192-09-5 . It has a molecular weight of 164.59 and its IUPAC name is methyl 2-chloro-3-oxopentanoate .
Molecular Structure Analysis
The InChI code for “Methyl 2-chloro-3-oxopentanoate” is 1S/C6H9ClO3/c1-3-4 (8)5 (7)6 (9)10-2/h5H,3H2,1-2H3 . This indicates that the compound has a carbon backbone with a chlorine atom and an ester group attached.Physical And Chemical Properties Analysis
“Methyl 2-chloro-3-oxopentanoate” has a boiling point of 77-79 °C at 13 hPa and a density of 1.199 g/mL at 20 °C .Aplicaciones Científicas De Investigación
Chemical Synthesis
“Methyl 2-chloro-3-oxopentanoate” is used in various areas of chemical synthesis . It can serve as a building block in the synthesis of more complex molecules. Its unique structure, which includes a chloro group and a methyl ester, allows it to participate in a variety of reactions.
Green Chemistry
There is a growing interest in using “Methyl 2-chloro-3-oxopentanoate” in green chemistry . For example, it has been used in the efficient synthesis of the polar aprotic solvent “methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate”, also known as PolarClean . This solvent has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
Solvent Recovery
“Methyl 2-chloro-3-oxopentanoate” has been demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery . This shows its potential in processes where solvent recovery is important.
Material Science
The unique properties of “Methyl 2-chloro-3-oxopentanoate” make it useful in material science . It can be used in the development of new materials with specific properties.
Analytical Chemistry
“Methyl 2-chloro-3-oxopentanoate” can also be used in analytical chemistry . Its properties can be utilized in the development of new analytical methods and techniques.
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , which suggests it may interact with a variety of molecular targets depending on the specific reaction conditions and the presence of other reactants.
Action Environment
The action, efficacy, and stability of Methyl 2-chloro-3-oxopentanoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other reactants or catalysts . .
Propiedades
IUPAC Name |
methyl 2-chloro-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-3-4(8)5(7)6(9)10-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKDHMCNAMQTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337847 | |
| Record name | Methyl 2-chloro-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114192-09-5 | |
| Record name | Methyl 2-chloro-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-chloro-3-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B55775.png)
![8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI)](/img/structure/B55777.png)
